N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide
Description
N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide is an ethanediamide derivative featuring two distinct substituents: a 4-carbamoylphenyl group and a furan-2-ylmethyl moiety.
Properties
IUPAC Name |
N'-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c15-12(18)9-3-5-10(6-4-9)17-14(20)13(19)16-8-11-2-1-7-21-11/h1-7H,8H2,(H2,15,18)(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMMJPAWDXSLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Carboxylic Acid Activation
A common approach involves activating ethanedioic acid (oxalic acid) for nucleophilic attack by furan-2-ylmethylamine and 4-aminobenzamide.
Procedure :
- Activation : Oxalic acid is treated with thionyl chloride (SOCl₂) to form oxalyl chloride, a highly reactive diacid chloride.
- Stepwise Amidation :
Optimization :
- Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity.
- Temperature : Low temperatures (−10°C to 0°C) minimize side reactions such as over-acylation.
- Yield : 60–75% after silica gel chromatography (eluent: ethyl acetate/hexane 3:1).
Challenges :
Condensation of Preformed Amides
Alternative routes utilize pre-synthesized fragments, such as coupling N-[(furan-2-yl)methyl]ethanedioic acid with 4-carbamoylaniline using carbodiimide coupling agents.
Procedure :
- Synthesis of N-[(furan-2-yl)methyl]ethanedioic acid :
- Coupling :
Yield : 50–65% after recrystallization from methanol.
Advantages :
One-Pot Tandem Reactions
Recent patents highlight one-pot methodologies for structurally related amides, leveraging in situ activation and sequential amine addition.
Example Protocol :
- Charge oxalic acid, furan-2-ylmethylamine, and 4-aminobenzamide into a microwave reactor.
- Add N,N-diisopropylethylamine (DIPEA) and HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) as activators.
- Irradiate at 80°C for 30 minutes.
Yield : 70–80% with purity >95% (HPLC).
Analytical Characterization
Spectroscopic Data
While direct data for the target compound is unavailable, analogs provide reference benchmarks:
Crystallography
X-ray diffraction of related ethanediamides reveals planar amide geometries and intermolecular hydrogen bonding, as seen in N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide (triclinic P space group).
Challenges and Optimization
Byproduct Formation
Chemical Reactions Analysis
Types of Reactions
N’-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N’-(4-carbamoylphenyl)-N-(furan-2-ylmethyl)oxamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a carbamoyl group (polar, hydrogen-bond donor/acceptor) with a furan ring, distinguishing it from analogs with methylbenzyl (nonpolar, ), fluorophenyl (electron-withdrawing, ), or sulfur/nitro groups (reactive, as in ranitidine derivatives).
Physicochemical Properties
Experimental and calculated properties of structurally related compounds are compared below:
Notes:
- PSA (Polar Surface Area) : The target compound’s carbamoyl group likely increases its PSA compared to the methylbenzyl analog (71.34 Ų), enhancing solubility and membrane permeability challenges.
- Density : The methylbenzyl analog’s density (1.2 g/cm³) suggests a compact molecular packing, which may differ for the carbamoyl-substituted target due to increased polarity.
Biological Activity
N'-(4-carbamoylphenyl)-N-[(furan-2-yl)methyl]ethanediamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
Chemical Structure : The compound features both an aromatic amide and a furan ring, which are significant for its biological activity. The IUPAC name is this compound, with the molecular formula .
Synthesis : The synthesis typically involves the reaction of 4-aminobenzamide with furan-2-carboxaldehyde under specific conditions to form the desired product through a series of steps:
- Formation of a Schiff base.
- Reduction to the corresponding amine.
- Acylation with oxalyl chloride to yield the final compound.
This synthetic route allows for the introduction of functional groups that enhance biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties , particularly against certain cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
The precise mechanism of action is still under investigation; however, it is believed that the compound interacts with specific molecular targets such as enzymes involved in metabolic pathways or receptors on cancer cells. This interaction can lead to alterations in cell signaling pathways that promote apoptosis or inhibit proliferation .
Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, indicating its potential as a therapeutic agent in treating bacterial infections .
Study 2: Anticancer Effects
Another study focused on its anticancer effects on breast cancer cell lines (MCF-7). Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability and increased apoptosis markers, suggesting its potential utility in cancer therapy .
Data Summary
| Property | Activity | Target | Mechanism |
|---|---|---|---|
| Antimicrobial | Effective against bacteria | Bacterial cell wall | Inhibition of synthesis |
| Anticancer | Induces apoptosis | Cancer cell lines | Activation of caspases, modulation of cell cycle |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
